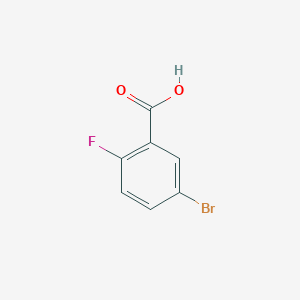

5-Bromo-2-fluorobenzoic acid

Cat. No. B127030

Key on ui cas rn:

146328-85-0

M. Wt: 219.01 g/mol

InChI Key: PEXAZYDITWXYNJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08202865B2

Procedure details

Triphenylphosphine polymer bound (200 mg; 0.60 mmol; 0.15 eq.), palladium (II) acetate (60.17 mg; 0.27 mmol; 0.07 eq.) and DMF (12 mL) were first mixed in a microwave vial, purged with N2 and let stirring at RT for 2 h. The vial was then opened, zinc cyanide (469.70 mg; 4 mmol; 1 eq.) and methyl 5-bromo-2-fluorobenzoate, prepared from literature procedure starting from 5-bromo-2-fluorobenzoic acid (COMBI-BLOCKS; CA-4097) (932.15 mg; 4 mmol; 1 eq.), were added and the resulting mixture was purged once more and sealed. It was then heated in the microwave at 140° C. for 50 min. The reaction mixture was filtrated through a glass frit and the resin was washed with Et2O (3×10 mL). The combined organic solutions were washed with water (3×5 mL), once with NaCl sat. solution (10 mL) and then dried over magnesium sulfate. Evaporation of the solvents gave the title compound as a white solid (638 mg; 89%). 1H NMR (DMSO-d6, 300 MHz) δ 8.35 (dd, J=6.8, 2.2 Hz, 1H), 8.2-8.17 (m, 1H), 7.63 (dd, J=10.6. 8.6 Hz, 1H), 3.89 (s, 3H). GC/MS: 179. HPLC (Method A), Rt 2.74 min (purity: 93.9%).

Name

zinc cyanide

Quantity

469.7 mg

Type

catalyst

Reaction Step Five

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:21]1[CH:22]=[CH:23][C:24](F)=[C:25]([CH:30]=1)[C:26]([O:28][CH3:29])=[O:27].BrC1C=CC([F:42])=C(C=1)C(O)=O.C[N:44]([CH:46]=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[C-]#N.[Zn+2].[C-]#N>[C:46]([C:21]1[CH:30]=[C:25]([CH:24]=[CH:23][C:22]=1[F:42])[C:26]([O:28][CH3:29])=[O:27])#[N:44] |f:4.5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

932.15 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=CC(=C(C(=O)O)C1)F

|

Step Three

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

60.17 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=CC(=C(C(=O)OC)C1)F

|

|

Name

|

zinc cyanide

|

|

Quantity

|

469.7 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[C-]#N.[Zn+2].[C-]#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

let stirring at RT for 2 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were first mixed in a microwave vial

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with N2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was purged once more

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was then heated in the microwave at 140° C. for 50 min

|

|

Duration

|

50 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtrated through a glass frit

|

WASH

|

Type

|

WASH

|

|

Details

|

the resin was washed with Et2O (3×10 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic solutions were washed with water (3×5 mL), once with NaCl sat. solution (10 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvents

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C=1C=C(C(=O)OC)C=CC1F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 638 mg | |

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |